

Ddr1-IN-4: A Comparative Analysis of Selectivity Against DDR2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of the discoidin domain receptor 1 (DDR1) inhibitor, **Ddr1-IN-4** (also known as DDR1-IN-1), against its closely related family member, DDR2. The following sections present quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to offer a comprehensive overview for research and drug development applications.

Quantitative Selectivity Profile

The inhibitory activity of **Ddr1-IN-4** and its analog, Ddr1-IN-2, against DDR1 and DDR2 has been quantified using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. Lower IC50 values indicate greater potency.



Inhibitor	Target	IC50 (nM)	Selectivity (DDR2 IC50 / DDR1 IC50)
Ddr1-IN-4 (DDR1-IN- 1)	DDR1	105[1][2][3][4][5]	~3.9-fold
DDR2	413[2][3][4][5]		
Ddr1-IN-2	DDR1	47[3][4][5]	~3.1-fold
DDR2	145[3][4][5]		

As the data indicates, **Ddr1-IN-4** demonstrates a notable selectivity for DDR1 over DDR2, being approximately 3.9-fold more potent in inhibiting DDR1. Its analog, Ddr1-IN-2, also shows a preference for DDR1, with a selectivity of approximately 3.1-fold.

Experimental Protocols

The IC50 values presented were determined using the LanthaScreen® Eu Kinase Binding Assay. This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to the kinase active site.

LanthaScreen® Eu Kinase Binding Assay Protocol

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP binding pocket by a test compound. The kinase is labeled with a europium (Eu) chelate, and the tracer is labeled with an Alexa Fluor® 647 fluorophore. When the tracer is bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the emission signal from the acceptor fluorophore.

Materials:

- DDR1 or DDR2 enzyme
- Eu-labeled anti-tag antibody
- Alexa Fluor® 647-labeled kinase tracer



- Kinase buffer
- Test compound (e.g., Ddr1-IN-4)
- 384-well microplates
- Plate reader capable of time-resolved FRET measurements

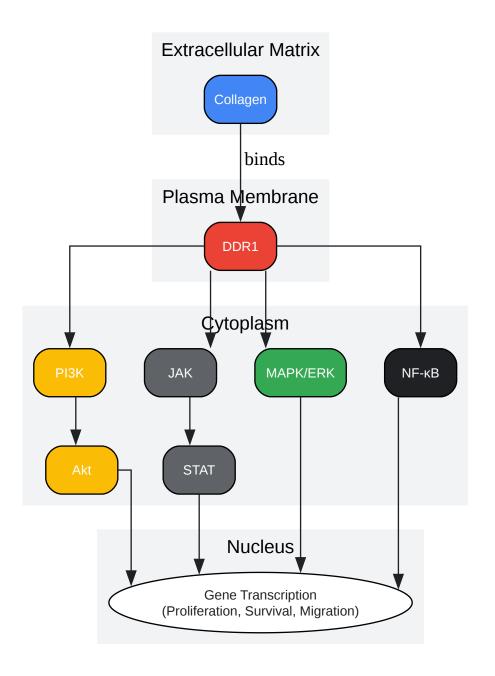
Procedure:

- Compound Preparation: A serial dilution of the test compound is prepared in the appropriate buffer.
- Reaction Setup: The kinase, Eu-labeled antibody, and test compound are added to the wells
 of a 384-well plate and incubated.
- Tracer Addition: The Alexa Fluor® 647-labeled tracer is added to initiate the binding reaction.
- Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- Data Acquisition: The plate is read on a time-resolved FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor® 647 acceptor.
- Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 values are then determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen. Upon activation, they initiate downstream signaling cascades that regulate various cellular processes. The diagrams below illustrate the key signaling pathways associated with each receptor.

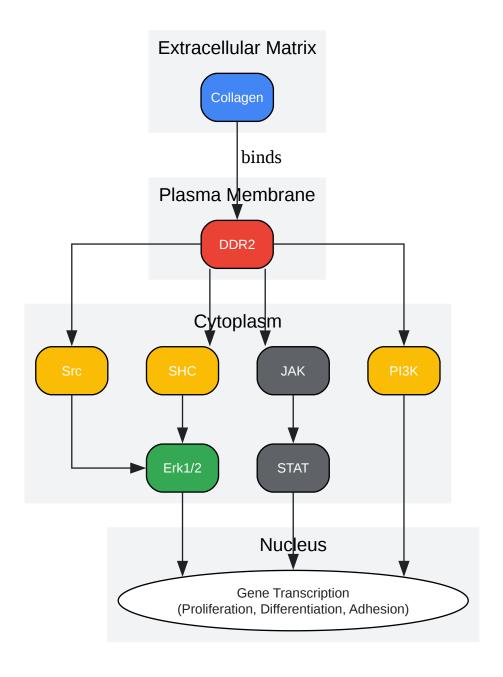




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Caption: DDR1 Signaling Pathway.





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Caption: DDR2 Signaling Pathway.

Upon collagen binding, both DDR1 and DDR2 activate several downstream signaling pathways. DDR1 activation is known to stimulate pathways including PI3K/Akt, MAPK/ERK, and JAK/STAT.[6][7] DDR2 signaling involves the activation of Src, SHC, JAK, Erk1/2, and PI3K.[8] While there is some overlap in their signaling cascades, the differential engagement of certain downstream effectors may contribute to their distinct biological functions. The selective



inhibition of DDR1 by **Ddr1-IN-4** offers a valuable tool to dissect the specific roles of DDR1 in various physiological and pathological processes.

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